molecular formula C19H13NO3 B5203839 N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide CAS No. 341018-62-0

N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide

Cat. No.: B5203839
CAS No.: 341018-62-0
M. Wt: 303.3 g/mol
InChI Key: AKBHKTTVVGGLHO-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide is an organic compound that features a dibenzofuran moiety linked to a hydroxybenzamide group Dibenzofuran is a heterocyclic aromatic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide typically involves the coupling of dibenzofuran derivatives with 2-hydroxybenzamide. One common method is the O-arylation reaction, where substituted phenols undergo a reaction with aryl halides in the presence of a base and a palladium catalyst. This is followed by cyclization to form the dibenzofuran core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the amide group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dibenzofuran moiety can intercalate into DNA or interact with proteins, affecting their function. The hydroxybenzamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the hydroxybenzamide group.

    Benzofuran: Contains a single benzene ring fused to a furan ring, making it less complex than dibenzofuran.

    Dibenzodioxin: Similar in structure but with an additional oxygen atom in the central ring.

Uniqueness

N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide is unique due to the combination of the dibenzofuran core and the hydroxybenzamide group. This combination imparts specific chemical and biological properties that are not present in simpler compounds like dibenzofuran or benzofuran .

Properties

IUPAC Name

N-dibenzofuran-3-yl-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-16-7-3-1-6-15(16)19(22)20-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBHKTTVVGGLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286120
Record name N-3-Dibenzofuranyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341018-62-0
Record name N-3-Dibenzofuranyl-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341018-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Dibenzofuranyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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